molecular formula C16H18ClN3O4S B4237813 5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

Cat. No. B4237813
M. Wt: 383.9 g/mol
InChI Key: CHKJGKBUDPACGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that has been synthesized through a specific method, which will be discussed in detail. In

Mechanism of Action

As mentioned earlier, the mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide involves the inhibition of dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. By inhibiting this enzyme, the compound can decrease the production of these nucleotides, which can be beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by decreasing the production of DNA and RNA. It has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of autoimmune disorders. Additionally, this compound has been shown to have low toxicity, which can be advantageous for its use in medical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in lab experiments is its specificity for dihydroorotate dehydrogenase. This allows for targeted inhibition of this enzyme, which can be beneficial in studying its role in various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Scientific Research Applications

5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been studied extensively for its potential applications in the field of medicine. One of the main areas of research has been its mechanism of action. Studies have shown that this compound inhibits the activity of a specific enzyme called dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which can be beneficial in the treatment of certain diseases.

properties

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]-2-propylsulfonylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-3-8-25(22,23)16-19-10-13(17)14(20-16)15(21)18-9-11-4-6-12(24-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKJGKBUDPACGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Reactant of Route 3
5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(4-methoxybenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.